molecular formula C10H16N2O2S B13539673 4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide

4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide

Cat. No.: B13539673
M. Wt: 228.31 g/mol
InChI Key: IQWIYHCCEKKUPN-UHFFFAOYSA-N
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Description

4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide is an organic compound with the molecular formula C10H16N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group, an ethyl group, and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, N-ethyl-N,2-dimethylbenzenesulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position relative to the sulfonamide group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over a palladium catalyst.

    Purification: The final product is purified by recrystallization from a suitable solvent, such as ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-nitro-N-ethyl-N,2-dimethylbenzenesulfonamide.

    Reduction: Regeneration of this compound from the nitro derivative.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with biological processes.

Comparison with Similar Compounds

4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    4-amino-N,N-dimethylbenzenesulfonamide: Lacks the ethyl group, which may affect its solubility and reactivity.

    4-amino-N-methyl-N,2-dimethylbenzenesulfonamide: Contains only one methyl group on the nitrogen, potentially altering its steric and electronic properties.

    4-amino-N-ethylbenzenesulfonamide: Lacks the additional methyl group, which may influence its chemical behavior and biological activity.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-4-12(3)15(13,14)10-6-5-9(11)7-8(10)2/h5-7H,4,11H2,1-3H3

InChI Key

IQWIYHCCEKKUPN-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)C1=C(C=C(C=C1)N)C

Origin of Product

United States

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